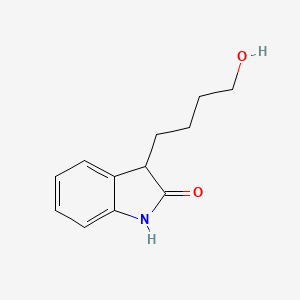
3-(4-Hydroxybutyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-2-one derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized from isatin and have been found in nature as components of many natural products .
Synthesis Analysis
Indolin-2-one derivatives can be synthesized using various methods. For instance, an aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. This method involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .
Molecular Structure Analysis
The molecular structure of indolin-2-one derivatives can be analyzed using techniques such as X-ray structural analysis . The structure of these compounds can be confirmed from spectroscopic data .
Chemical Reactions Analysis
Indolin-2-one derivatives can undergo various chemical reactions. For example, treating the synthesized 3-hydroxyindolin-2-one derivatives with an inorganic base at high temperature leads to an interesting o-arylated product of 1,3-cyclohexandione .
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
- Chemical Modifications and Synthesis : 3-(4-Hydroxybutyl)indolin-2-one derivatives are utilized in various chemical syntheses. For instance, a one-pot triacetylation of indolin-3-ones led to the production of mono- and di-acetylated indoles, demonstrating the compound's role in producing acetylated indoles with potential biological applications (Jha, Chou, & Blunt, 2011). Furthermore, a highly efficient one-pot multiple acylation at chemically non-equivalent sites on indolin-2-one and related motifs is described, highlighting its versatility in synthesis (Jha & Blunt, 2009).
Biological Activities and Applications
Anticancer Potential : Novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs have been synthesized and evaluated for in vitro cytotoxicity against a panel of 57 human tumor cell lines, indicating the potential of 3-(4-Hydroxybutyl)indolin-2-one derivatives as leads for anticancer drug development (Penthala et al., 2010).
Anti-inflammatory Activity : 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for anti-inflammatory activity. Among them, 3-(3-hydroxyphenyl)-indolin-2-one showed significant anti-inflammatory activity, inhibiting nitric oxide production related to inflammation and suppressing the production of pro-inflammatory cytokines in a concentration-dependent manner (Kim et al., 2023).
Antimicrobial and Anticancer Activities : A series of C(3)-trifluoromethylated compounds derived from N-substituted isatins have been synthesized and evaluated for in vitro cytotoxic activity and antibacterial activity, showcasing the broad spectrum of biological activities of 3-(4-Hydroxybutyl)indolin-2-one derivatives (Bikshapathi et al., 2017).
α-Glucosidase Inhibitory Activity : 3,3-Di(indolyl)indolin-2-ones have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. The compounds showed moderate to potent inhibitory activity, identifying them as a new class of α-glucosidase inhibitors, which can have implications in managing diabetes (Wang et al., 2017).
Corrosion Inhibition : Bis-Schiff bases of isatin, derivatives of indolin-2-one, have been studied for their inhibition effect on mild steel corrosion, indicating the compound's utility in industrial applications (Ansari & Quraishi, 2014).
Mécanisme D'action
The mechanism of action of indolin-2-one derivatives can vary depending on the specific compound and its biological activity. Some indolin-2-one derivatives have been found to have antioxidant activity, with the compounds with the lowest bond dissociation enthalpy, ionization potential, and proton affinity values identified as having high antioxidant activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-hydroxybutyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-8-4-3-6-10-9-5-1-2-7-11(9)13-12(10)15/h1-2,5,7,10,14H,3-4,6,8H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZKTJZUGPVNFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxybutyl)indolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

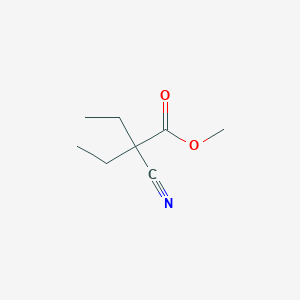
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410856.png)
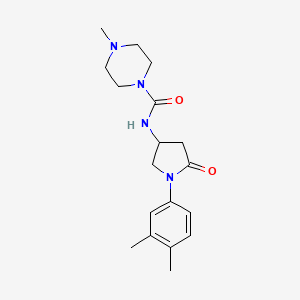
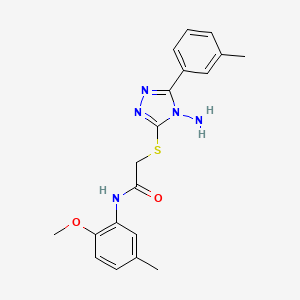
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)
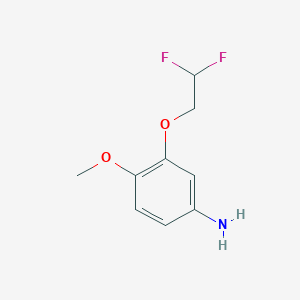
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)

![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)

![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)